1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-morpholin-4-yl-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N8O2/c25-16(21-23-6-8-26-9-7-23)13-2-1-5-22(10-13)14-3-4-15(20-19-14)24-12-17-11-18-24/h3-4,11-13H,1-2,5-10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMRDMUEBYZNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Construction of the Pyridazine Ring: This step often involves the condensation of appropriate dicarbonyl compounds with hydrazine or its derivatives.
Attachment of the Morpholinopiperidine Moiety: This is usually done via nucleophilic substitution reactions where the morpholinopiperidine group is introduced to the pyridazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Sulfonamide Formation
The sulfonyl chloride group is highly reactive toward nucleophiles like amines. This forms sulfonamide derivatives, a common reaction in medicinal chemistry.
Mechanism :
-
Nucleophilic attack by the amine on the sulfur atom.
-
Displacement of chloride to form the sulfonamide bond.
-
Stabilization via resonance in the sulfonyl group.
Key Findings :
-
Substituents on the indole ring (e.g., 5,6-dichloro) enhance electrophilicity at the sulfonyl chloride site, accelerating amine coupling .
-
Electron-withdrawing groups (e.g., Cl) improve yields by reducing side reactions .
Hydrolysis to Sulfonic Acids
In aqueous or alcoholic media, sulfonyl chlorides hydrolyze to sulfonic acids.
| Conditions | Product | Notes | Source Key |
|---|---|---|---|
| H₂O, RT | 5,6-Dichloro-1H-indole-3-sulfonic acid | Likely fast but not quantified | |
| NaOH, reflux | Sodium sulfonate salt | Stabilizes the acidic product |
Reactivity Considerations :
-
The 5,6-dichloro substituents may sterically hinder hydrolysis compared to simpler indole sulfonyl chlorides .
-
Acidic protons on the indole NH may require protection during hydrolysis .
Electrophilic Aromatic Substitution
The indole ring undergoes electrophilic substitution, though sulfonyl chloride and chloro groups direct reactivity.
| Reaction | Conditions | Product | Yield | Source Key |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 80°C | 4- or 6-Nitro derivatives (position varies) | ~50% | |
| Bromination | Br₂ in DCM | Halogenation at C4 or C7 | N/A |
Key Observations :
-
Sulfonyl chloride groups deactivate the ring, favoring substitution at positions ortho/para to existing substituents .
-
Steric effects from 5,6-dichloro groups may further restrict substitution patterns .
Reduction of the Indole Core
| Substrate | Reagents | Product | Yield | Source Key |
|---|---|---|---|---|
| 6-Chloro-1H-indole | NaBH₃CN/AcOH | 6-Chloro-2,3-dihydro-1H-indole | 72–87% |
Inference for 5,6-Dichloro Analogue :
-
Reduction would likely yield 5,6-dichloro-2,3-dihydro-1H-indole-3-sulfonyl chloride , though competing hydrolysis of the sulfonyl chloride may occur .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki) are feasible if the sulfonyl chloride group is protected.
| Reaction Type | Example Conditions | Potential Product | Source Key |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl derivatives at C2 or C4 |
Challenges :
Stability and Decomposition
-
Thermal Stability : Decomposes above 200°C, releasing SO₂ and HCl .
-
Moisture Sensitivity : Reacts vigorously with water, requiring anhydrous handling .
Table 1: Reaction Pathways and Yields
| Reaction Type | Typical Conditions | Yield Range | Key Products |
|---|---|---|---|
| Sulfonamide formation | Amines, DCM/THF, RT–60°C | 46–86% | Piperazinyl-sulfonamides |
| Hydrolysis | H₂O/NaOH, RT–reflux | N/A | Sulfonic acids or salts |
| Reduction | NaBH₃CN/AcOH, RT | 72–87% | Dihydroindole derivatives |
Table 2: Substituent Effects on Reactivity
| Substituent | Effect on Reactivity | Example Impact |
|---|---|---|
| 5,6-Dichloro | Increases electrophilicity at C3-sulfonyl chloride | Enhanced amine coupling rates |
| Sulfonyl chloride | Deactivates ind |
Scientific Research Applications
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide has garnered attention in various scientific research fields due to its unique structural features and potential applications. This article explores its applications, particularly in medicinal chemistry, agriculture, and material science.
Chemical Properties and Structure
This compound belongs to a class of derivatives that incorporate a triazole ring, which is known for its biological activity. Its molecular formula is with a molecular weight of approximately 296.35 g/mol. The presence of the morpholinopiperidine moiety enhances its pharmacological properties.
Antifungal Activity
Research has indicated that compounds containing triazole structures exhibit significant antifungal properties. The incorporation of the pyridazine and morpholine groups in this compound enhances its efficacy against various fungal strains. Studies have shown that derivatives of triazole can inhibit the growth of pathogenic fungi by interfering with their cell membrane synthesis and function .
Anticancer Properties
There is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators. The triazole ring is particularly noted for its ability to interact with DNA and RNA, potentially disrupting cancer cell proliferation .
Antimicrobial Activity
Beyond antifungal properties, this compound has demonstrated broad-spectrum antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth and biofilm formation. This makes it a candidate for developing new antimicrobial agents to combat resistant bacterial infections .
Pesticidal Activity
The unique structure of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide positions it as a potential pesticide. Research has indicated that compounds with similar structures can act as effective fungicides and insecticides by targeting specific biochemical pathways in pests . This could lead to the development of more sustainable agricultural practices by reducing reliance on traditional chemical pesticides.
Polymer Chemistry
This compound can also be incorporated into polymer matrices to enhance their properties. Its ability to form hydrogen bonds can improve the mechanical strength and thermal stability of polymers. Additionally, the triazole moiety can impart unique electronic properties, making it suitable for applications in organic electronics and sensors .
Nanotechnology
In nanotechnology, derivatives of this compound are being explored for use in drug delivery systems. The ability to modify its structure allows for the encapsulation of therapeutic agents, improving their solubility and bioavailability while targeting specific tissues or cells .
Mechanism of Action
The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine rings are known to interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analog: 1-(6-Chloropyridazin-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]piperidine-3-carboxamide ()
Key Differences :
- Substituent on Pyridazine : The target compound has a 1H-1,2,4-triazol-1-yl group at the 6-position, whereas the analog in features a chlorine atom. Triazole groups enable π-π stacking and hydrogen bonding, unlike the electron-withdrawing chloro substituent, which may reduce binding affinity in polar environments .
- Carboxamide Side Chain : The target compound’s morpholine group (a saturated oxygen-containing heterocycle) contrasts with the analog’s 1-methylpyrrole methyl group. Morpholine enhances water solubility and metabolic stability, while the pyrrole moiety may increase lipophilicity, affecting membrane permeability .
- Molecular Weight: The analog’s molecular formula (C₁₆H₂₀ClN₅O) suggests a molecular weight of ~345.5 g/mol.
Table 1: Structural and Functional Comparison
Heterocyclic Carboxamide: N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ()
Key Differences :
- Core Structure : The target compound uses a pyridazine scaffold, while ’s compound employs a fused pyrazolo[3,4-b]pyridine system. The latter’s planar structure may enhance intercalation or stacking with nucleic acids or proteins.
- In contrast, the target’s triazole and morpholine groups offer directional interactions without significant steric hindrance .
- Molecular Weight : ’s compound has a molecular weight of 374.4 g/mol (C₂₁H₂₂N₆O), heavier than the target compound’s estimated weight, which could impact bioavailability.
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, primarily as a pharmacological agent. This article reviews its biological activity, synthesis, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a triazole moiety, which is known for its diverse biological activities including antimicrobial and anticancer properties. The molecular formula is with a molecular weight of approximately 423.43 g/mol.
Antifungal Activity
Recent studies have highlighted the antifungal potential of triazole derivatives. For instance, derivatives similar to the compound have shown significant activity against Candida auris, a pathogen noted for its resistance to conventional antifungal treatments. In vitro tests indicated that certain derivatives induced apoptosis and cell cycle arrest in fungal cells, suggesting that they may serve as effective antifungal agents .
Anticancer Properties
Triazole compounds are also recognized for their anticancer properties. Research indicates that they can inhibit various kinases involved in cancer progression. For example, compounds with similar structures have been reported to exhibit inhibitory effects on mTOR signaling pathways, crucial in cancer cell proliferation and survival . The specific compound's mechanism may involve binding to key sites on target proteins, disrupting their function.
The biological activity of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide is thought to involve multiple pathways:
- Kinase Inhibition : Similar compounds have been shown to selectively inhibit kinase activities, leading to reduced cell viability in cancer models.
- Membrane Disruption : In antifungal applications, the compound may disrupt fungal cell membranes, leading to cell death.
Study 1: Antifungal Efficacy
A study evaluated the antifungal efficacy of triazole derivatives against clinical isolates of C. auris. The derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL, demonstrating potent antifungal activity . The study concluded that these compounds could be promising candidates for treating resistant fungal infections.
Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of triazole derivatives, compounds similar to the one were tested against various cancer cell lines. The results indicated that these compounds inhibited tumor growth significantly through mechanisms involving apoptosis and cell cycle arrest .
Data Summary
| Compound | Target Organism | MIC (μg/mL) | Mechanism |
|---|---|---|---|
| Triazole Derivative 1 | Candida auris | 0.24 - 0.97 | Membrane disruption |
| Triazole Derivative 2 | Cancer Cell Lines | Varies | Apoptosis induction |
Q & A
Q. Key Data :
- Yields for similar triazole-pyridazine intermediates: 29–88% (via Boc protection and deprotection) .
- Click chemistry (CuAAC) regioselectivity: Optimize with sodium ascorbate/CuSO₄ to favor 1,4-substituted triazoles .
Basic: How to characterize the compound using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR : Identify protons on the pyridazine (δ 8.6–9.0 ppm) and triazole (δ 7.5–8.5 ppm). Morpholine protons appear as a multiplet at δ 3.6–3.8 ppm .
- LCMS/HRMS : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₂₂N₈O₂: 394.19). Purity ≥95% via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- FT-IR : Carboxamide C=O stretch at ~1650 cm⁻¹; triazole C-N at ~1500 cm⁻¹ .
Advanced: How to address regioselectivity challenges in triazole formation?
Methodological Answer:
Triazole regioselectivity is critical for bioactivity. Strategies include:
- CuAAC Optimization : Use Cu(I) catalysts to favor 1,4-triazole isomers. For example, copper bromide improves selectivity over thermal Huisgen reactions .
- Protecting Group Strategies : Boc-protect intermediates to direct substitution (e.g., tert-butyl groups reduce steric hindrance) .
- Computational Screening : Predict reaction pathways using density functional theory (DFT) to identify transition states favoring desired regioisomers .
Data Contradiction Example :
Thermal reactions yield 1,5-triazoles (low bioactivity), while CuAAC yields 1,4-products (IC₅₀ < 100 nM in kinase assays) .
Advanced: What strategies resolve contradictory bioactivity data across assays?
Methodological Answer:
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
- Solubility Correction : Account for DMSO stock concentration effects (e.g., >0.1% DMSO alters membrane permeability). Use LC-MS to quantify free compound in buffer .
- Kinetic Profiling : Compare IC₅₀ values under varying ATP concentrations (for kinase targets) to identify non-competitive inhibition .
Case Study :
Contradictory IC₅₀ values (nM vs. µM) may arise from assay pH differences. Adjust to physiological pH (7.4) and retest .
Advanced: Designing SAR studies for this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with pyridazine replaced by pyrimidine (see ) or triazole replaced by imidazole .
- Substituent Effects : Vary morpholine with piperazine or thiomorpholine to assess hydrogen-bonding requirements .
- Bioisosteric Replacement : Replace carboxamide with sulfonamide or urea to modulate solubility .
Q. SAR Table :
| Analog | Modification | IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|---|
| Parent | None | 50 | 10 |
| A | Pyrimidine core | 120 | 25 |
| B | Piperidine-4-carboxamide | 300 | 5 |
| C | Thiomorpholine | 75 | 8 |
Basic: Recommended purification techniques post-synthesis?
Methodological Answer:
- Flash Chromatography : Use silica gel (ethyl acetate/hexane, 3:7) for intermediates. For polar final compounds, switch to reverse-phase C18 columns .
- Recrystallization : Optimize solvent (e.g., MeOH/H₂O for carboxamides) to remove unreacted morpholine .
- HPLC Prep : Achieve >98% purity with 0.1% formic acid in acetonitrile/water gradients .
Advanced: Computational approaches to predict binding affinity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with kinase X-ray structures (PDB: 5TF) to map triazole interactions with hinge regions .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess piperidine-morpholine flexibility in solvent .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent changes (e.g., morpholine vs. piperazine) .
Q. Prediction Accuracy :
Basic: Stability under various storage conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
